molecular formula C17H16F2O B1327764 3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-13-0

3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Cat. No. B1327764
M. Wt: 274.3 g/mol
InChI Key: ABHFCKJFDWUDRH-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone, also known as DDFP, is a chemical compound with the molecular formula C17H16F2O . It has a molecular weight of 274.31 .


Molecular Structure Analysis

The InChI code for 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is 1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 . This indicates that the molecule consists of a propiophenone backbone with a 3,5-dimethylphenyl group and a 3’,4’-difluorophenyl group attached.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.31 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Polymer Chemistry :

    • Shi et al. (2017) discuss the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups. These membranes, which involve the use of a difluoro aromatic ketone monomer related to the compound , show high alkaline stability and good hydroxide conductivity, making them suitable for certain types of fuel cells (Shi et al., 2017).
  • Material Science :

    • In the field of material science, Shang et al. (2012) synthesized poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers demonstrate good solubility, thermal stability, and low dielectric constants, making them potentially useful in electronic applications (Shang et al., 2012).
  • Organic Synthesis and Chemistry :

    • A study by Braddock et al. (2022) involves the synthesis of (±)-polysiphenol and its analogues, highlighting the utility of difluoro compounds in synthetic chemistry. These compounds are potential candidates for various organic synthesis applications (Braddock et al., 2022).
    • Pimenova et al. (2003) synthesized and investigated the reactions of a tetrafluoro methoxyphenyl compound, demonstrating the versatility of such fluorine-substituted phenols in organic reactions (Pimenova et al., 2003).
  • Electronics and Optoelectronics :

    • Facchetti et al. (2004) discuss the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers as n-type semiconductors. This study shows the potential use of fluorine-substituted compounds in developing advanced materials for electronics (Facchetti et al., 2004).
  • Fluorophore Stability and Photophysical Studies :

    • Yang et al. (2011) investigated the stability of the BODIPY fluorophore, which is closely related to the compound . This research contributes to the understanding of the stability and properties of similar fluorophores under various conditions, which is crucial for their application in sensing and imaging technologies (Yang et al., 2011).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHFCKJFDWUDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644920
Record name 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

CAS RN

898781-13-0
Record name 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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